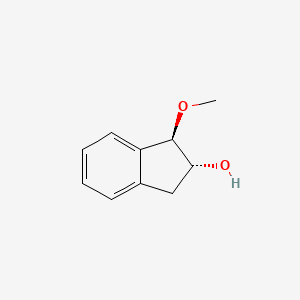

(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWPZRVYPHGXSF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](CC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative, followed by the introduction of the methoxy group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like methanol or ethanol and reagents such as sodium borohydride for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form more saturated derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of indanone derivatives.

Reduction: Formation of fully saturated indane derivatives.

Substitution: Formation of various substituted indane compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or preservatives in food and pharmaceutical industries.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves inhibiting specific pathways associated with inflammatory responses, making it a candidate for further development as an anti-inflammatory drug.

Organic Synthesis

This compound serves as a useful intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions:

Diels-Alder Reactions

The compound can be utilized in Diels-Alder reactions to synthesize complex cyclic structures. This is particularly valuable in the synthesis of natural products and pharmaceuticals.

Asymmetric Synthesis

Due to its chiral nature, this compound can be employed in asymmetric synthesis processes to produce enantiomerically pure compounds.

Polymer Chemistry

The compound's reactivity makes it suitable for use as a monomer in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Coatings and Adhesives

Its chemical structure allows it to function effectively as an additive in coatings and adhesives, improving adhesion properties and durability.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative .

Case Study 2: Synthesis of Chiral Compounds

In a research project focused on asymmetric synthesis, this compound was used to synthesize a series of chiral alcohols with high enantiomeric excess (>95%). This demonstrated its utility as a chiral building block for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Amino Groups: The methoxy group in (1R,2R)-1-methoxy-indenol enhances electron density at C1, improving solubility in polar solvents compared to amino-substituted analogs like (1R,2R)-1-amino-indenol. The latter’s -NH₂ group enables hydrogen bonding, critical for enzyme inhibition (e.g., aggrecanase inhibitors) .

- Halogenation Effects: Bromo or nitro substituents (e.g., C6-Br in S6 or C6-NO₂ ) introduce steric bulk and electronic effects, altering reactivity in cross-coupling reactions or redox applications.

- Stereochemical Impact : The (1R,2R) configuration in the target compound contrasts with (1S,2R) diastereomers (e.g., S6 ), which exhibit distinct binding affinities in catalytic sites due to spatial arrangement.

Spectroscopic and Crystallographic Comparisons

- NMR Spectroscopy: Methoxy protons in (1R,2R)-1-methoxy-indenol resonate at δ ~3.3–3.5 ppm, while amino protons in (1R,2R)-1-amino-indenol appear as broad singlets at δ ~1.5–2.0 ppm .

- X-ray Diffraction: Indanol derivatives with bulky substituents (e.g., adamantyl in S5 ) exhibit distorted bicyclic frameworks (r.m.s. deviation >0.04 Å), whereas methoxy-substituted analogs retain near-planar indene rings .

Biological Activity

Overview

(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-ol is a chiral organic compound notable for its unique structure, which includes both a methoxy group and a hydroxyl group attached to an indane backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to fit into active sites of various enzymes, potentially inhibiting or modifying their activity. The specific pathways and targets can vary based on the biological context and application.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This could position it as a potential therapeutic agent for inflammatory diseases .

Potential Applications in Medicine

Given its biological activities, this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance its efficacy and specificity against various diseases .

Case Studies

Several studies have highlighted the biological activities of related indane derivatives:

- Antitumor Activity : Indane derivatives have shown promise in preclinical models for their antitumor properties. In one study, derivatives similar to this compound were evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

- Inhibition of Enzymatic Activity : A study demonstrated that certain indane derivatives could inhibit α-glucosidase with IC50 values indicating moderate potency. This suggests potential applications in managing diabetes through carbohydrate metabolism modulation .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Varies by strain |

| (1S,2S)-1-Methoxy-2,3-dihydro-1H-inden-2-ol | Potentially different activities | Not yet established |

| Indanone Derivatives | Antitumor | IC50 ~ 10 µM |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key functional groups:

-

Hydroxyl group (-OH) at position 2

-

Methoxy group (-OCH₃) at position 1

These groups dictate the compound’s reactivity profile.

Oxidation

The secondary alcohol (-OH) can undergo oxidation to form a ketone. For example:

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane or chromium-based oxidants.

-

Product : (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-one.

-

Conditions : Mild acidic or neutral conditions to avoid overoxidation.

Protection/Deprotection of Hydroxyl Group

The hydroxyl group can be temporarily protected to enable selective reactions of other functional groups.

-

Protection : Silylation (e.g., TMS chloride) or tosylation.

-

Deprotection : Hydrolysis with aqueous acid/base.

Alkylation

The hydroxyl group can react with alkyl halides under basic conditions (e.g., Williamson ether synthesis).

-

Reagents : Alkyl halides (e.g., methyl iodide), base (NaOH/KOH).

-

Product : Alkyl ethers (e.g., methoxy derivatives).

Acetylation

The hydroxyl group undergoes acetylation to form esters.

-

Reagents : Acetyl chloride, acetic anhydride.

-

Product : Acetate ester derivatives.

Elimination

Under strong acidic conditions, the hydroxyl group may participate in elimination reactions, forming alkenes.

-

Conditions : H₂SO₄, heat.

-

Product : Dihydroindene derivatives.

Reaction Data Table

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | PCC, DCM | Room temperature, 1–2 hours | Ketone derivative |

| Protection (Silylation) | TMS-Cl, Imidazole | Dry conditions, 0°C–RT | Silyl ether |

| Alkylation | Methyl iodide, NaOH | Reflux in acetone | Methoxy ether |

| Acetylation | AcCl, DMAP | Room temperature, 1–2 hours | Acetate ester |

| Elimination | H₂SO₄, heat | High temperature, acidic conditions | Alkene derivative |

Stereochemical Considerations

The (1R,2R) configuration influences reactivity:

-

Stereoselectivity : Reactions involving the hydroxyl group may favor retention or inversion of configuration depending on the mechanism (e.g., SN1 vs. SN2).

-

Stability : The bicyclic structure may stabilize intermediates during reactions like oxidation or elimination .

Analytical Methods for Reaction Monitoring

Q & A

Q. What are the established methods for synthesizing (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodology :

- Key synthetic routes :

- Reduction-amination pathway : Start with a dihydroindene ketone precursor. Reduce the ketone using NaBH₄ or LiAlH₄, followed by stereoselective methoxylation via Mitsunobu conditions (e.g., DIAD, PPh₃) to retain the (1R,2R) configuration .

- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers if racemic mixtures form during synthesis .

- Optimization strategies :

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?

Methodology :

- NMR analysis :

- 1H/13C NMR : Compare coupling constants (e.g., J values for vicinal protons) with known (1R,2R) analogs. For example, methoxy protons typically show distinct splitting patterns due to restricted rotation .

- NOESY : Detect spatial proximity between the methoxy group and adjacent hydrogens to confirm stereochemistry .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., carboxylate esters) to unambiguously assign configurations .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

Methodology :

- Solubility : Test in DMSO (≥50 mg/mL) for biological assays or THF/EtOAc for synthetic reactions. Additives like Tween-80 improve aqueous solubility .

- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Monitor degradation via HPLC-UV at 254 nm .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?

Methodology :

- Comparative DFT studies : Use Gaussian or ORCA to model transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .

- Biological assays : Validate computational docking results (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (IC₅₀ measurements) .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral or chromatographic datasets .

Q. How do variations in the dihydroindene core's substitution patterns influence the compound's pharmacological profile, and what methods are used to study these effects?

Methodology :

- SAR studies : Synthesize analogs with substituents (e.g., halogens, alkyl groups) at positions 4–7 of the indene ring. Test for changes in receptor binding (e.g., serotonin 5-HT₂A) via radioligand displacement assays .

- Metabolic profiling : Use LC-MS/MS to track metabolite formation in liver microsomes, identifying structural motifs affecting metabolic stability .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodology :

Q. How can researchers address discrepancies in reported biological activities of structurally similar dihydroindene derivatives?

Methodology :

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical weighting to account for assay variability .

- Cryo-EM or SPR : Resolve target-ligand interactions at atomic resolution to differentiate binding modes between stereoisomers .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.